molecular formula C16H14N2O2 B2702017 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 820245-78-1

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B2702017
M. Wt: 266.3
InChI Key: NJVLJZLFUAIVRH-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 727975-81-7 . It has a molecular weight of 266.3 . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant role in drugs and biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization . The synthesis of related compounds has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include condensation, hydrolysis, cyclization, and substitution . For instance, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines, which upon substitution yielded the final compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • "2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde" has been used in various syntheses and chemical reactions. For instance, a study reported the synthesis of imidazo[1,2-a]pyridines via "water-mediated" hydroamination and silver-catalyzed aminooxygenation. This process involves the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes under specific conditions (Mohan, Rao, & Adimurthy, 2013).

Photophysical and Fluorescence Studies

  • Another study focused on the synthesis of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. These FMRs displayed significant properties for viscosity sensing, highlighting the potential of imidazo[1,2-a]pyridine derivatives in fluorescence-based applications (Jadhav & Sekar, 2017).

Crystal Structure Analysis

  • The crystal structure and Hirshfeld surface analysis of certain imidazo[1,2-a]pyridine derivatives, including those with a 4-methoxyphenyl ring, have been investigated. Such studies are crucial for understanding the molecular interactions and structural properties of these compounds (Dhanalakshmi et al., 2018).

Application in Luminescent Materials

  • Imidazo[1,2-a]pyridine derivatives have also been synthesized for use as low-cost emitters with large Stokes' shifts. These compounds show potential for application in luminescent materials due to their significant absorption and fluorescence properties (Volpi et al., 2017).

Potential in Cancer Treatment

  • A novel series of selenylated imidazo[1,2-a]pyridines were designed and synthesized, showing promising activity against breast cancer cells. These compounds exhibited cytotoxic effects and induced cell death by apoptosis, suggesting their potential application in cancer chemotherapy (Almeida et al., 2018).

properties

IUPAC Name

2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-4-3-9-18-14(10-19)15(17-16(11)18)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVLJZLFUAIVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Citations

For This Compound
2
Citations
JB Bharate, S Abbat, PV Bharatam… - Organic & …, 2015 - pubs.rsc.org
Copper bromide catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes directly led to the formation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. The quantum …
Number of citations: 18 pubs.rsc.org
A Thakur, J Patwa, A Sharma, SJS Flora - Medicinal Chemistry, 2022 - ingentaconnect.com
Aim: To synthesize and evaluate the fused heterocyclic imidazo[1,2-a]pyridine based oxime as a reactivator against paraoxon inhibited acetylcholinesterase. Background: …
Number of citations: 6 www.ingentaconnect.com

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